molecular formula C8H6F3N B6605937 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 2270244-87-4

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No.: B6605937
CAS No.: 2270244-87-4
M. Wt: 173.13 g/mol
InChI Key: AJMIEKODJIWHFK-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-7-azabicyclo[420]octa-1(6),2,4-triene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to various biological effects, making the compound of interest for further research in pharmacology and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1(6),2,4-triene is unique due to the presence of the trifluoromethyl group and the nitrogen atom within the bicyclic structure. These features confer distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

2-(trifluoromethyl)-7-azabicyclo[4.2.0]octa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N/c9-8(10,11)6-2-1-3-7-5(6)4-12-7/h1-3,12H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIEKODJIWHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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